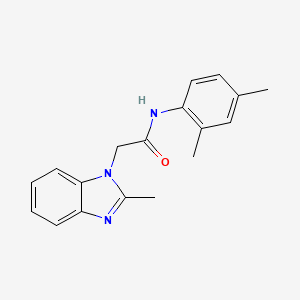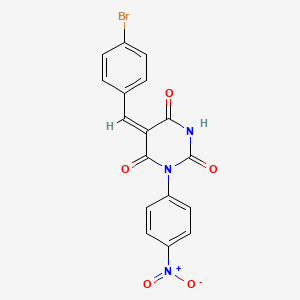![molecular formula C18H18N2O5 B5312609 4-{[2-(2-furoylamino)-3-phenylacryloyl]amino}butanoic acid](/img/structure/B5312609.png)
4-{[2-(2-furoylamino)-3-phenylacryloyl]amino}butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[2-(2-furoylamino)-3-phenylacryloyl]amino}butanoic acid, also known as FABAC, is a chemical compound that has been extensively studied for its potential applications in scientific research. FABAC is a derivative of the amino acid, leucine, and has been found to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 4-{[2-(2-furoylamino)-3-phenylacryloyl]amino}butanoic acid involves its ability to modulate the activity of ion channels and receptors. 4-{[2-(2-furoylamino)-3-phenylacryloyl]amino}butanoic acid has been found to interact with the GABA-A receptor, which is involved in the regulation of neuronal activity. 4-{[2-(2-furoylamino)-3-phenylacryloyl]amino}butanoic acid has also been found to modulate the activity of voltage-gated ion channels, such as sodium and potassium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
4-{[2-(2-furoylamino)-3-phenylacryloyl]amino}butanoic acid has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the modulation of ion channel and receptor activity. 4-{[2-(2-furoylamino)-3-phenylacryloyl]amino}butanoic acid has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-{[2-(2-furoylamino)-3-phenylacryloyl]amino}butanoic acid for lab experiments is its ability to modulate the activity of ion channels and receptors, making it a useful tool for studying neuronal activity and the effects of drugs on ion channel and receptor function. However, 4-{[2-(2-furoylamino)-3-phenylacryloyl]amino}butanoic acid has some limitations for lab experiments, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and use.
Direcciones Futuras
There are several future directions for research on 4-{[2-(2-furoylamino)-3-phenylacryloyl]amino}butanoic acid, including the development of new derivatives with improved pharmacological properties, the investigation of its potential therapeutic applications in cancer and neurological disorders, and the exploration of its mechanisms of action at the molecular level. Additionally, further studies are needed to optimize the synthesis method of 4-{[2-(2-furoylamino)-3-phenylacryloyl]amino}butanoic acid and to evaluate its safety and toxicity in vivo.
Métodos De Síntesis
The synthesis of 4-{[2-(2-furoylamino)-3-phenylacryloyl]amino}butanoic acid involves several steps, starting with the protection of the carboxyl group of leucine with a tert-butyl group. This is followed by the coupling of the protected leucine with 2-furoyl chloride to form 2-furoyl-leucine. The 2-furoyl group is then removed, and the resulting amino acid is coupled with N-phenylacryloyl chloride to form 4-{[2-(2-furoylamino)-3-phenylacryloyl]amino}butanoic acid.
Aplicaciones Científicas De Investigación
4-{[2-(2-furoylamino)-3-phenylacryloyl]amino}butanoic acid has been studied for its potential applications in a range of scientific research areas, including cancer research, drug discovery, and neurobiology. In cancer research, 4-{[2-(2-furoylamino)-3-phenylacryloyl]amino}butanoic acid has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In drug discovery, 4-{[2-(2-furoylamino)-3-phenylacryloyl]amino}butanoic acid has been used as a scaffold for the development of new drugs with potential therapeutic applications. In neurobiology, 4-{[2-(2-furoylamino)-3-phenylacryloyl]amino}butanoic acid has been found to modulate the activity of ion channels and receptors, making it a potential candidate for the treatment of neurological disorders.
Propiedades
IUPAC Name |
4-[[(E)-2-(furan-2-carbonylamino)-3-phenylprop-2-enoyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c21-16(22)9-4-10-19-17(23)14(12-13-6-2-1-3-7-13)20-18(24)15-8-5-11-25-15/h1-3,5-8,11-12H,4,9-10H2,(H,19,23)(H,20,24)(H,21,22)/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNRFGVHNOWTGD-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NCCCC(=O)O)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)NCCCC(=O)O)/NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5312530.png)



![1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine](/img/structure/B5312545.png)
![2-(2,5-dioxo-3-phenyl-1-imidazolidinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5312550.png)
![3-methoxybenzaldehyde [3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5312563.png)
![6-[(4-ethyl-1-piperazinyl)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5312564.png)
![3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5312569.png)
![N-(2-(2-furyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-iodobenzamide](/img/structure/B5312581.png)

![N-[1-({[4-(acetylamino)phenyl]amino}carbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B5312590.png)
![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide](/img/structure/B5312596.png)